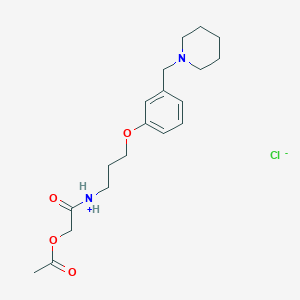

Roxatidinacetat-Hydrochlorid

Übersicht

Beschreibung

Roxatidine-Acetat-Hydrochlorid ist ein spezifischer und kompetitiver Histamin-H2-Rezeptor-Antagonist. Es wird hauptsächlich zur Behandlung von Magengeschwüren, Zollinger-Ellison-Syndrom, erosiver Ösophagitis, gastroösophagealer Refluxkrankheit und Gastritis eingesetzt . Die Verbindung wirkt, indem sie die Wirkung von Histamin auf die Parietalzellen des Magens unterdrückt, wodurch die Magensäuresekretion reduziert wird .

Wissenschaftliche Forschungsanwendungen

Roxatidine acetate hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound in the study of histamine H2 receptor antagonists.

Biology: The compound is used to study the effects of histamine on gastric acid secretion.

Medicine: It is used in clinical trials to evaluate its efficacy in treating gastric and duodenal ulcers.

Industry: The compound is used in the pharmaceutical industry for the production of anti-ulcer medications.

Wirkmechanismus

Target of Action

Roxatidine acetate hydrochloride is a specific and competitive H2 receptor antagonist . The primary target of this compound is the Histamine H2 receptor .

Mode of Action

Roxatidine acetate hydrochloride suppresses the effect of histamine on the parietal cells of the stomach . This suppressive action is dose-dependent . As a result, the production and secretion, particularly of gastric acid, are reduced . The H2 antagonists, including Roxatidine, are competitive inhibitors of histamine at the parietal cell H2 receptor . They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid .

Biochemical Pathways

Roxatidine acetate hydrochloride affects several biochemical pathways. It is involved in the Calcium signaling pathway , Neuroactive ligand-receptor interaction , and Gastric acid secretion .

Pharmacokinetics

Roxatidine acetate hydrochloride is well absorbed orally with an 80–90% bioavailability . It is rapidly metabolised to the primary, active desacetyl metabolite . The half-life of Roxatidine acetate hydrochloride is 5-6 hours . The drug is mainly excreted into the urine and at least 70% of the amount administered is excreted within 24h .

Result of Action

The result of Roxatidine acetate hydrochloride’s action is the suppression of gastric acid secretion . This leads to the treatment of disorders of the upper gastro-intestinal region that are due to an excess of hydrochloric acid in the gastric juice, i.e., duodenal ulcers, benign gastric ulcers .

Action Environment

The action of Roxatidine acetate hydrochloride is influenced by various environmental factors. For instance, the handling of the compound should be performed in a well-ventilated place . It is also recommended to prevent dispersion of dust and to take precautionary measures against static discharge .

References: DrugBank Cayman Chem KEGG Springer

Biochemische Analyse

Biochemical Properties

Roxatidine acetate hydrochloride interacts with the histamine H2 receptor, a protein located on the parietal cells of the stomach . By competitively inhibiting the binding of histamine to H2 receptors, Roxatidine reduces both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Cellular Effects

Roxatidine acetate hydrochloride has been shown to have significant effects on various types of cells. For instance, in a study on atopic dermatitis, it was found that Roxatidine acetate hydrochloride treatment significantly alleviated Dermatophagoides farinae body (Dfb)-induced AD skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Roxatidine acetate hydrochloride involves its competitive inhibition of histamine at the parietal cell H2 receptor . This suppresses the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Roxatidine acetate hydrochloride in laboratory settings are limited, it is known that the drug is rapidly metabolised to its primary, active desacetyl metabolite .

Dosage Effects in Animal Models

In animal models, Roxatidine acetate hydrochloride has been shown to be more potent than cimetidine . Specific dosage effects in animal models are not extensively documented.

Metabolic Pathways

Roxatidine acetate hydrochloride is rapidly metabolised to its primary, active desacetyl metabolite . This process involves the action of esterases in the small intestine, plasma, and liver .

Transport and Distribution

Roxatidine acetate hydrochloride is well absorbed orally with an 80–90% bioavailability . Specific details on its transport and distribution within cells and tissues are not extensively documented.

Subcellular Localization

The subcellular localization of Roxatidine acetate hydrochloride is not explicitly documented in the literature. Given its mechanism of action, it is likely that it interacts with the histamine H2 receptors located on the parietal cells of the stomach .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Roxatidine-Acetat-Hydrochlorid umfasst mehrere Schritte:

Reduktive Aminierung: Piperidin reagiert mit 3-Hydroxybenzaldehyd zu 3-(1-Piperidinylmethyl)phenol.

William-Ether-Synthese: Dieser Zwischenprodukt reagiert mit N-(3-Brompropyl)phthalimid zu einem geschützten Amin.

Entschützung: Das geschützte Amin wird unter Verwendung von Hydrazin entschützt, um (3-(1-Piperidinylmethyl)phenoxy)propylamin zu ergeben.

Amidbildung: Dieses Amin reagiert mit Glykolsäure zu einem Amid.

Acetylierung: Der letzte Schritt beinhaltet die Acetylierung mit Essigsäureanhydrid, um Roxatidine-Acetat zu ergeben.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Herstellung von Roxatidine-Acetat-Hydrochlorid die Verwendung von Rohstoffen wie Glycin, Mannit, Natriumsulfit und Dinatriumedetat als Hilfsstoffe zur Herstellung der flüssigen Form .

Chemische Reaktionsanalyse

Arten von Reaktionen

Roxatidine-Acetat-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Sie kann zu ihrer primären Aminform reduziert werden.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Piperidinrings.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte gebildet

Oxidation: Die Oxidation kann zur Bildung von Carbonsäuren führen.

Reduktion: Die Reduktion liefert typischerweise primäre Amine.

Substitution: Substitutionsreaktionen können verschiedene halogenierte Derivate liefern.

Wissenschaftliche Forschungsanwendungen

Roxatidine-Acetat-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in der Untersuchung von Histamin-H2-Rezeptor-Antagonisten verwendet.

Biologie: Die Verbindung wird verwendet, um die Auswirkungen von Histamin auf die Magensäuresekretion zu untersuchen.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Herstellung von Antiulkus-Medikamenten verwendet.

Wirkmechanismus

Roxatidine-Acetat-Hydrochlorid wirkt, indem es Histamin kompetitiv am H2-Rezeptor der Parietalzelle hemmt. Diese Hemmung unterdrückt die normale Sekretion von Säure durch Parietalzellen und die mahlzeitinduzierte Sekretion von Säure. Die Verbindung erreicht dies, indem sie Histamin blockiert, das von enterochromaffinähnlichen Zellen im Magen freigesetzt wird, an H2-Rezeptoren von Parietalzellen bindet und so die Säuresekretion reduziert .

Analyse Chemischer Reaktionen

Types of Reactions

Roxatidine acetate hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can be reduced to its primary amine form.

Substitution: Various substitution reactions can occur, particularly involving the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction typically yields primary amines.

Substitution: Substitution reactions can yield various halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cimetidin

- Ranitidin

- Famotidin

Einzigartigkeit

Roxatidine-Acetat-Hydrochlorid ist einzigartig in seiner Potenz und Selektivität als Histamin-H2-Rezeptor-Antagonist. Es hat eine antisekretorische Potenz, die etwa drei- bis sechsmal so hoch ist wie die von Cimetidin und etwa doppelt so hoch wie die von Ranitidin . Darüber hinaus hat es keine antiandrogenen Wirkungen und beeinträchtigt nicht den hepatischen Metabolismus anderer Arzneimittel .

Eigenschaften

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWCTJHCXOHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046670 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93793-83-0 | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93793-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093793830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | roxatidine acetate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Roxatidine acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Roxatidine Acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXATIDINE ACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60426GOR1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

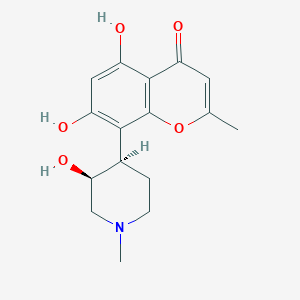

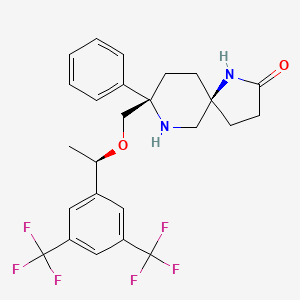

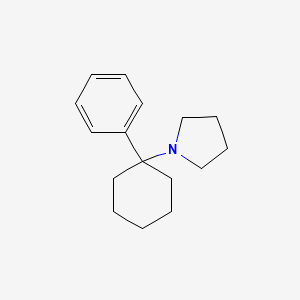

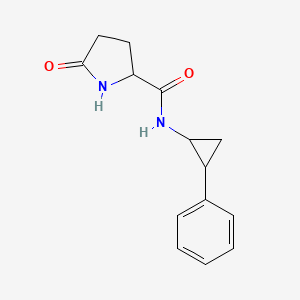

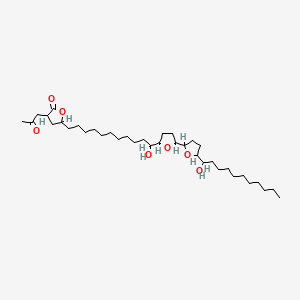

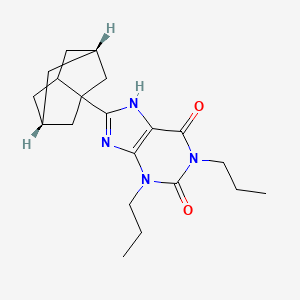

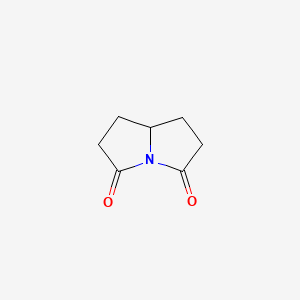

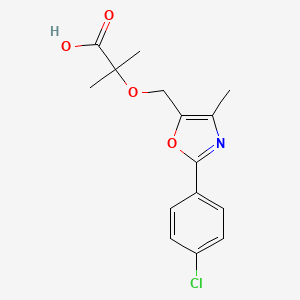

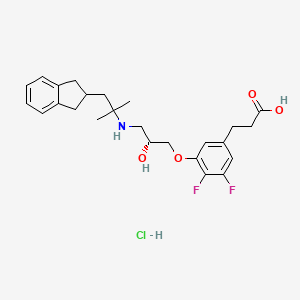

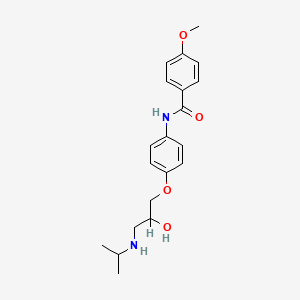

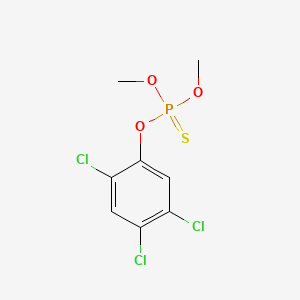

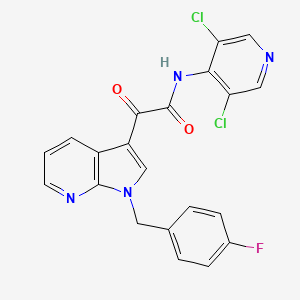

Feasible Synthetic Routes

Q1: How does Roxatidine acetate hydrochloride exert its therapeutic effect?

A1: Roxatidine acetate hydrochloride acts as a histamine H2-receptor antagonist. [] It competitively binds to histamine H2 receptors on the basolateral membrane of parietal cells in the stomach, effectively blocking histamine's action. [, ] This inhibition prevents the activation of these receptors, thereby reducing the secretion of gastric acid. [, ]

Q2: What is the role of the active metabolite, Roxatidine, in its pharmacological action?

A2: Roxatidine acetate hydrochloride itself is a prodrug, rapidly metabolized in the body to its active metabolite, Roxatidine. [] Roxatidine is primarily responsible for the H2-receptor antagonistic activity, leading to reduced gastric acid secretion. [, , ]

Q3: What is the molecular formula and weight of Roxatidine acetate hydrochloride?

A3: The molecular formula of Roxatidine acetate hydrochloride is C18H23N3O3S·HCl, and its molecular weight is 397.91 g/mol. []

Q4: What spectroscopic techniques have been employed to elucidate the structure of Roxatidine acetate hydrochloride?

A4: Several spectroscopic methods have been utilized to characterize the structure of Roxatidine acetate hydrochloride, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR studies have been conducted to determine the structure and conformation of Roxatidine acetate hydrochloride in different solvents. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the interactions between Roxatidine acetate hydrochloride and cyclodextrins, which are used in some formulations. []

Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) profile of Roxatidine acetate hydrochloride.

A5:

- Absorption: Roxatidine acetate hydrochloride is absorbed relatively slowly from the gastrointestinal tract after oral administration. []

- Distribution: Following absorption, Roxatidine acetate hydrochloride is widely distributed throughout the body. [] Studies in rats have shown significant distribution to the liver, kidneys, stomach, small intestine, and brain, among other tissues. []

- Metabolism: Roxatidine acetate hydrochloride is rapidly metabolized into its active form, Roxatidine. [] Further metabolism occurs primarily in the liver, resulting in various metabolites, including M-1, M-2, and M-3. [, , , , ] Notably, cytochrome P450 (CYP) enzymes, specifically CYP2A6 and CYP2D6, play key roles in the metabolic pathways of Roxatidine. []

- Excretion: The majority of the administered dose is excreted in the urine, with a smaller portion eliminated in the feces. []

Q6: What are the primary clinical applications of Roxatidine acetate hydrochloride?

A6: Roxatidine acetate hydrochloride is primarily indicated for the treatment of:

- Peptic ulcers: Studies have shown its efficacy in healing both gastric and duodenal ulcers. [, , , , ]

- Gastroesophageal reflux disease (GERD): Roxatidine acetate hydrochloride effectively reduces gastric acid secretion, offering relief from GERD symptoms. [, ]

- Zollinger-Ellison syndrome: This condition is characterized by excessive gastric acid secretion, and Roxatidine acetate hydrochloride helps manage this hypersecretion. []

Q7: What are the advantages of Roxatidine acetate hydrochloride over other H2-receptor antagonists?

A7:

- Long Duration of Action: Roxatidine acetate hydrochloride exhibits a longer duration of action compared to other H2-blockers like Cimetidine, potentially allowing for once-daily dosing. [, , ]

- Efficacy in Resistant Cases: Studies suggest that switching to Roxatidine acetate hydrochloride may be beneficial for patients with ulcers resistant to other H2-blockers, particularly those with five-membered ring structures. []

- Lower Potential for Drug Interactions: In vitro and in vivo studies indicate that Roxatidine acetate hydrochloride has a lower potential for interactions with drug-metabolizing enzymes compared to Cimetidine. [, , ]

Q8: Have any studies investigated the potential anti-cancer properties of Roxatidine acetate hydrochloride?

A8: Research has explored the potential of Roxatidine acetate hydrochloride in suppressing tumor growth. One study found that both Roxatidine acetate hydrochloride and Cimetidine inhibited the growth of colon cancer implants in mice, possibly by inhibiting angiogenesis, the formation of new blood vessels. []

Q9: What strategies have been explored to improve the delivery of Roxatidine acetate hydrochloride?

A10: Research has investigated the use of sustained-release formulations to prolong drug release and potentially enhance patient compliance. [, , ] One study focused on developing pulsatile controlled-release pellets of Roxatidine acetate hydrochloride, aiming to achieve a desired release profile. []

Q10: What analytical methods are commonly employed for the detection and quantification of Roxatidine acetate hydrochloride and its metabolites?

A10:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used to measure Roxatidine acetate hydrochloride and its metabolites in various matrices, including plasma and urine. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and metabolite identification. [, , ]

- Spectrophotometry: Spectrophotometric methods, while less sensitive than HPLC or LC-MS, have been developed for the quantification of Roxatidine acetate hydrochloride in pharmaceutical formulations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.